molecular formula C11H15NO B12072578 1-(3-Methoxyphenyl)but-3-en-1-amine

1-(3-Methoxyphenyl)but-3-en-1-amine

Cat. No.: B12072578
M. Wt: 177.24 g/mol
InChI Key: BDPQAEAMVDJIIH-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)but-3-en-1-amine is an organic compound with the molecular formula C11H15NO. It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a butenyl amine chain.

Preparation Methods

The synthesis of 1-(3-Methoxyphenyl)but-3-en-1-amine can be achieved through several routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction typically involves the coupling of a boronic acid derivative with an aryl halide to form the desired product.

In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

1-(3-Methoxyphenyl)but-3-en-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(3-Methoxyphenyl)but-3-en-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)but-3-en-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways and cellular processes .

Comparison with Similar Compounds

1-(3-Methoxyphenyl)but-3-en-1-amine can be compared with other similar compounds, such as:

    1-(3-Methoxyphenyl)ethylamine: This compound has a similar structure but lacks the butenyl chain.

    1-(3-Methoxyphenyl)propylamine: This compound has a propyl chain instead of a butenyl chain.

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and properties, making it suitable for various applications in research and industry.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

1-(3-methoxyphenyl)but-3-en-1-amine

InChI

InChI=1S/C11H15NO/c1-3-5-11(12)9-6-4-7-10(8-9)13-2/h3-4,6-8,11H,1,5,12H2,2H3

InChI Key

BDPQAEAMVDJIIH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(CC=C)N

Origin of Product

United States

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